Chroman-6-ol

概述

描述

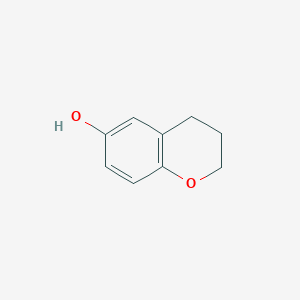

Chroman-6-ol, also known as 6-hydroxychromanol, is a compound with a chromanol structure where the hydrogen at position 6 is replaced by a hydroxy group. This compound is a structural derivative of chromane and is known for its antioxidant properties. It is a significant component of the vitamin E family, which includes tocopherols and tocotrienols, and is widely distributed in nature, particularly in photosynthetic organisms such as plants, algae, and cyanobacteria .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of chroman-6-ol can be achieved through various methods. One common approach involves the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by oxidation and dehydroxylation . This method provides high yields and excellent diastereoselectivities and enantioselectivities.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, particularly plant oils rich in vitamin E. The extraction process includes saponification, followed by purification steps such as distillation and crystallization to isolate the desired compound .

化学反应分析

Key Chemical Reactions

-

Electrochemical Oxidation Chroman-6-ol undergoes electrochemical oxidation, yielding cation radicals, phenoxyl radicals, phenoxonium ions, hemiketals, and p-quinones. The lifetimes of these species depend on the methylation of the aromatic ring and the nature of substituents .

-

Palladium-Catalyzed Aminocarbonylation Chroman-2,4-diones can be synthesized from 3-iodochromone via palladium-catalyzed aminocarbonylation. This reaction involves a ring-opening/ring-closing mechanism, influenced by the type of amine used (primary or secondary) .

-

Reactions with Amines Reacting 3-iodochromone with primary amines yields chroman-2,4-diones, while secondary amines produce chromone-3-carboxamides .

Conformational Analysis and NMR Studies

-

NMR Spectroscopy NMR spectroscopy is crucial for analyzing the structure and dynamics of this compound derivatives. ¹³C NMR can reveal information about methyl group signals and the pseudorotation barrier of the dihydropyran ring .

-

Conformational Preferences this compound derivatives often exist in two interconverting half-chair conformations in solution: 2-exo-3-endo and 2-endo-3-exo. The crystal structures of ethereal this compound derivatives also exhibit these conformations .

Reaction Rate Constants

-

Combustion Reactions this compound and its derivatives participate in combustion reactions. Experimental rate constants for these reactions, including oxidation and decomposition, have been documented, with parameters for the modified Arrhenius equation provided .

Structural Analysis with X-Ray Diffraction

-

Bond Lengths and Angles X-ray diffraction studies provide detailed structural information, including bond lengths and angles in this compound ethers. The deformation of the aromatic ring in this compound ethers can be observed through differences in bond lengths and angles compared to unsubstituted phenols .

Tables of Data

Table 1: Impact of Solvents on Chromanol Synthesis

| Reaction Time (h) | % Conversion of TMHQ (CHCl3) | % Conversion of TMHQ (Hexane) | % Compound 3 (CHCl3) | % Compound 3 (Hexane) | % Compound 4 (CHCl3) | % Compound 4 (Hexane) |

|---|---|---|---|---|---|---|

| 1 | 37 | 66 | 7 | 2 | 37 | 68 |

| 2 | 37 | 67 | 11 | 6 | 37 | 73 |

| 3 | 40 | 70 | 11 | 14 | 39 | 84 |

| 5 | 40 | 58 | 12 | 34 | 52 | 92 |

| 8 | 26 | 33 | 61 | 62 | 87 | 95 |

| 12 | 29 | 26 | 69 | 71 | 98 | 97 |

Table 2: NMR Data of this compound Derivatives

| Compound | T (K) | Δc*G (kJ mol#−1) |

|---|---|---|

| α-tocopherol nicotinate | 304 | 62.6 |

| α-tocopherol acetate | 296 | 61.0 |

| α-tocopherol succinate | 288 | 58.0 |

| Chromanol-6-ol acetate | 293 | 59.5 |

科学研究应用

Structural Diversity and Characterization

Chroman-6-ol derivatives exhibit a wide variety of structures influenced by side-chain modifications. A systematic review identified over 230 distinct structures derived from the chromanol core, emphasizing the importance of these modifications in determining biological activity and pharmacological potential . The structural analysis often employs techniques such as X-ray crystallography and NMR spectroscopy to elucidate the conformational attributes of these compounds .

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | 6-Hydroxy-chroman-2-methyl |

| Side Chains | Varying lengths and saturation states |

| Functional Groups | Hydroxyl, methyl, and various alkyl groups |

Biological Activities

This compound and its derivatives have been extensively studied for their biological activities, particularly their antioxidant, anti-inflammatory, and anti-carcinogenic properties. These compounds mimic the action of vitamin E (α-tocopherol) and exhibit similar antioxidant capabilities .

Antioxidant Properties

This compound has shown significant potential as an antioxidant, effectively scavenging free radicals and reducing oxidative stress in various biological systems. This property is crucial in preventing cellular damage associated with chronic diseases .

Anti-inflammatory Effects

Research indicates that this compound derivatives can modulate inflammatory pathways. They interact with molecular targets such as 5-lipoxygenase and nuclear factor kappa-light-chain-enhancer of activated B-cells (NFκB), which are critical in the inflammatory response . For instance, δ-T3-13′-COOH, a derivative of this compound, has demonstrated potent anti-inflammatory effects in experimental models .

Anti-carcinogenic Potential

Several studies have highlighted the anti-carcinogenic properties of this compound derivatives. They may inhibit DNA polymerase β, disrupting base excision repair mechanisms in tumor cells, thus presenting a novel approach for cancer therapy . The ability to interfere with cell proliferation pathways further underscores their therapeutic potential.

Case Studies

-

Antioxidant Activity in Cell Models

A study evaluated the antioxidant effects of this compound in human cell lines exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound compared to untreated controls . -

Anti-inflammatory Mechanisms

In vivo experiments demonstrated that δ-T3-13′-COOH reduced inflammation markers in mouse models of arthritis. The compound inhibited pro-inflammatory cytokines, showcasing its potential as a therapeutic agent for inflammatory diseases . -

Cancer Cell Proliferation

Research on cancer cell lines revealed that this compound derivatives could inhibit proliferation rates significantly. The study suggested that these compounds induce apoptosis through modulation of signaling pathways involved in cell survival .

作用机制

Chroman-6-ol exerts its effects primarily through its antioxidant activity. The hydroxy group at position 6 can donate a proton to quench reactive oxygen species, forming a stable tocopheryl radical. This radical can be recycled back to the active form by other antioxidants such as vitamin C . The compound also interacts with cellular membranes, preventing lipid peroxidation and maintaining membrane integrity .

相似化合物的比较

Chroman-6-ol is structurally similar to other members of the vitamin E family, including tocopherols and tocotrienols. it is unique in its specific hydroxy substitution pattern, which contributes to its distinct antioxidant properties . Similar compounds include:

Tocopherols: α-tocopherol, β-tocopherol, γ-tocopherol, δ-tocopherol.

Tocotrienols: α-tocotrienol, β-tocotrienol, γ-tocotrienol, δ-tocotrienol.

This compound stands out due to its specific structural features and its significant role in biological systems as a potent antioxidant.

生物活性

Chroman-6-ol, also known as 6-hydroxychroman, is a member of the chromanol family and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antioxidant properties, interactions with nuclear receptors, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a chromane backbone with a hydroxyl group at the 6-position. Its chemical formula is . This structural feature is critical for its biological activity, particularly in relation to its antioxidant properties and interactions with various biological targets.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are primarily attributed to its ability to scavenge free radicals. Research has shown that it can effectively inhibit lipid peroxidation, a process that contributes to cellular damage and various diseases . The antioxidant capacity of this compound has been evaluated using several assays, including:

| Assay Type | Method | Results |

|---|---|---|

| DPPH Scavenging Activity | Colorimetric assay | Significant scavenging activity |

| Hydrogen Peroxide Scavenging | Spectrophotometric method | Effective reduction of H2O2 |

| Total Antioxidant Capacity | TAC assay | High total antioxidant capacity |

These findings indicate that this compound can play a protective role against oxidative stress-related conditions.

Interaction with Nuclear Receptors

This compound has been identified as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. These receptors are crucial in regulating lipid metabolism, glucose homeostasis, and inflammatory responses. Studies have demonstrated that compounds containing the this compound core can inhibit mononuclear leukocyte adhesion to dysfunctional endothelium, showcasing their potential anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by specific structural features. For instance, the presence of the hydroxyl group at the C-6 position enhances its interaction with PPAR binding domains. This has been validated through molecular docking studies that reveal optimal binding conformations for chromanol derivatives .

Case Studies and Clinical Implications

- Vitamin E Analogs : this compound is structurally related to vitamin E compounds (tocopherols and tocotrienols). Research indicates that certain analogs exhibit enhanced bioactivity compared to traditional vitamin E forms, particularly in anti-cancer and anti-inflammatory contexts .

- Cancer Research : A series of chroman-based compounds have been synthesized and tested for cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50 values as low as 6.40 µg/mL against specific cancer types . These findings support the potential development of this compound derivatives as novel anticancer agents.

- Metabolic Disorders : Given its role in modulating PPAR activity, this compound may have implications in treating metabolic disorders such as diabetes and obesity. Compounds derived from this compound have demonstrated the ability to regulate insulin sensitivity and lipid profiles in preclinical studies.

属性

IUPAC Name |

3,4-dihydro-2H-chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCJJOLJSBCUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568554 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5614-78-8 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。